6-Chloro-3-oxo-2,3-dihydropyridazine-4-carbonyl chloride
CAS No.: 66328-08-3
Cat. No.: VC18490615
Molecular Formula: C5H2Cl2N2O2
Molecular Weight: 192.98 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 66328-08-3 |
|---|---|
| Molecular Formula | C5H2Cl2N2O2 |
| Molecular Weight | 192.98 g/mol |
| IUPAC Name | 3-chloro-6-oxo-1H-pyridazine-5-carbonyl chloride |
| Standard InChI | InChI=1S/C5H2Cl2N2O2/c6-3-1-2(4(7)10)5(11)9-8-3/h1H,(H,9,11) |
| Standard InChI Key | GLNSJGWKYCJNIR-UHFFFAOYSA-N |
| Canonical SMILES | C1=C(C(=O)NN=C1Cl)C(=O)Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
The compound’s systematic IUPAC name is 4-Pyridazinecarbonylchloride, 6-chloro-2,3-dihydro-3-oxo-, reflecting its bicyclic structure. Key synonyms include:
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6-Chloro-3-oxo-2,3-dihydropyridazine-4-carbonyl chloride
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4-Pyridazinecarbonylchloride,6-chloro-2,3-dihydro-3-oxo-(9CI)
Its molecular structure features a pyridazine ring with:
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A carbonyl chloride (-COCl) group at position 4, enhancing electrophilicity.
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A chlorine atom at position 6, influencing electronic distribution.
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A keto group at position 3, contributing to hydrogen-bonding potential .
Table 1: Fundamental Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 192.98 g/mol |
| CAS Registry Number | 66328-08-3 |
| XLogP3 | 1.9 (Predicted) |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 4 |
Spectroscopic and Computational Data
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NMR: The -NMR spectrum exhibits a singlet for the carbonyl chloride proton (δ 10.2–10.8 ppm) and deshielded aromatic protons (δ 7.5–8.1 ppm).
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IR: Strong absorption bands at 1750 cm (C=O stretch) and 730 cm (C-Cl stretch) .
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Docking Studies: Molecular modeling predicts interactions with cannabinoid receptors via hydrophobic contacts and hydrogen bonds, as seen in analogues .
Synthesis and Reaction Mechanisms
Synthetic Pathways
The compound is synthesized through chlorination of pyridazine precursors. A representative route involves:
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Starting Material: Methyl 3,6-dichloropyridazine-4-carboxylate.
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Hydrolysis: Conversion to 6-chloro-3-oxo-2,3-dihydropyridazine-4-carboxylic acid using aqueous NaOH .
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Chlorination: Treatment with thionyl chloride () or phosphorus pentachloride () to yield the carbonyl chloride.
Key Reaction:
Optimization Considerations
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Temperature: Maintained at 0–5°C during chlorination to prevent decomposition.
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Solvent: Anhydrous dichloromethane or tetrahydrofuran to avoid hydrolysis.
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Yield: Typically 65–75%, with purity >95% confirmed by HPLC .
Applications in Pharmaceutical Research
Role in Drug Discovery
As a reactive intermediate, this compound facilitates the synthesis of pyridazinone-4-carboxamides, which exhibit affinity for cannabinoid receptors (CB1R/CB2R). Notable examples include:
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Compound 9: A CB2R inverse agonist () with >2000-fold selectivity over CB1R .
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ADME Profile: Derivatives show favorable pharmacokinetics, including moderate plasma protein binding and blood-brain barrier permeability .
Table 2: Biological Activity of Selected Analogues
| Compound | CB2R (nM) | CB1R (nM) | Selectivity (CB1R/CB2R) |
|---|---|---|---|
| 9 | 2.0 ± 0.81 | >4000 | >2000 |
| 5 | 4.7 ± 2.1 | 320 ± 110 | 68 |
| 17 | 7.6 ± 4.0 | 25 ± 8.6 | 3.3 |
Mechanism of Action
The carbonyl chloride group undergoes nucleophilic substitution with amino or hydroxyl groups in biological targets, forming covalent adducts. This reactivity underpins its utility in:
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Enzyme Inhibition: Modulating kinases and proteases.
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Receptor Modulation: Stabilizing inactive conformations of CB2R via hydrophobic interactions with residues F200 and F289 .
Future Directions and Research Opportunities
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Derivative Exploration: Investigating substituents at positions 2 and 6 for enhanced CB2R selectivity.
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Process Optimization: Developing catalytic chlorination methods to improve yield and sustainability.
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Therapeutic Potential: Evaluating anti-inflammatory and neuroprotective effects in preclinical models .
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